2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete
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Overview
Description
2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete is a chemical compound with the molecular formula C11H19F3N2O2 and a molecular weight of 268.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete typically involves the reaction of hexahydro-1H-pyrrolizine with ethan-1-amine in the presence of trifluoroacetic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories under stringent conditions to ensure purity and consistency. The production process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrrolizin-7a-yl)ethan-1-amine: A structurally similar compound with different functional groups.
Tetrahydro-1H-pyrrolizin-7a-ylmethyl)amine dihydrochloride: Another related compound with distinct chemical properties
Uniqueness
2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete is unique due to its trifluoroacetic group, which imparts specific chemical reactivity and stability. This makes it particularly useful in research settings where such properties are desired.
Properties
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2C2HF3O2/c10-6-5-9-3-1-7-11(9)8-2-4-9;2*3-2(4,5)1(6)7/h1-8,10H2;2*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUXZEIBZAFHSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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